molecular formula C8H10O2 B1314071 4-Methoxy-2-methylphenol CAS No. 5307-05-1

4-Methoxy-2-methylphenol

Cat. No. B1314071
CAS RN: 5307-05-1
M. Wt: 138.16 g/mol
InChI Key: PKDVWOVKDPEBQF-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylphenol, also known as 2-Methoxy-4-methylphenol, has a characteristic aromatic odor (sweet, spicy, slightly vanilla-like) and a somewhat bitter taste (vanilla-like) . It is a phenolic flavor compound reported in commercial liquid smoke flavoring and wood smoke .


Synthesis Analysis

The 2-methoxy-4- ((4-methoxyphenilimino) methyl) phenol compound could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .


Molecular Structure Analysis

The molecular formula of 4-Methoxy-2-methylphenol is C8H10O2. It has an average mass of 138.164 Da and a monoisotopic mass of 138.068085 Da .


Chemical Reactions Analysis

2-Methoxy-4-methylphenol may be prepared by methylation of homopyrocatechin using dimethyl sulfate and alkali; also by hydrogenation of vanillin . It is also involved in the kinetics of reaction with chlorine atoms .


Physical And Chemical Properties Analysis

4-Methoxy-2-methylphenol has a density of 1.1±0.1 g/cm3, a boiling point of 247.7±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. Its enthalpy of vaporization is 50.4±3.0 kJ/mol, and it has a flash point of 125.6±6.7 °C .

Scientific Research Applications

Renewable Bis (Cyanate) Esters Production

4-Methoxy-2-methylphenol is utilized in synthesizing renewable bis (cyanate) esters . These esters are significant in the field of polymer chemistry, where they serve as precursors to thermosetting polymers with high thermal stability and mechanical strength.

Analytical Chemistry

In analytical chemistry, 4-Methoxy-2-methylphenol serves as a standard for quantifying the analyte in biological samples, wines, other alcohols, plants, cocoa beans, agricultural products, and cosmetic as well as sanitizing products . This is typically done using chromatography techniques.

Food and Beverage Industry

This compound is identified as a major component of the aroma in black-ripe table olives . Its presence is significant for the flavor profile and quality assessment of olives and related products.

Anti-inflammatory Applications

4-Methoxy-2-methylphenol is recognized for its anti-inflammatory properties, particularly as the major anti-inflammatory compound in bamboo vinegar . This application is of interest in both traditional medicine and modern pharmacology.

Environmental Chemistry

The kinetics of the reaction of 4-Methoxy-2-methylphenol with chlorine atoms has been studied, which is relevant for understanding its behavior and breakdown in environmental contexts . This research can contribute to the assessment of the compound’s environmental impact and its fate in natural waters.

Cosmetic Industry

Due to its aromatic properties, 4-Methoxy-2-methylphenol is used in the formulation of fragrances and other scent-related products in the cosmetic industry . Its application here is based on its stability and pleasant smell.

Material Science

The compound’s role in the preparation of renewable bis (cyanate) esters also extends to material science, where it contributes to the development of new materials with potential applications in various industries, including aerospace and electronics .

Safety And Hazards

4-Methoxy-2-methylphenol is harmful if swallowed and causes skin and eye irritation. It may cause an allergic skin reaction and respiratory irritation. Personal protective equipment, including face protection, should be worn when handling this chemical .

properties

IUPAC Name

4-methoxy-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-5-7(10-2)3-4-8(6)9/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDVWOVKDPEBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499937
Record name 4-Methoxy-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-methylphenol

CAS RN

5307-05-1
Record name 4-Methoxy-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 4-Methoxy-2-methylphenol significant in the study of lignin depolymerization?

A1: 4-Methoxy-2-methylphenol, also known as creosol, is a phenolic compound identified as one of the main products in the depolymerization of ethanol organosolv lignin (EOL) using supercritical ethanol []. This process is important for converting lignin, a complex polymer found in plant cell walls, into valuable chemicals. The presence of 4-Methoxy-2-methylphenol indicates the breakdown of lignin into smaller, potentially useful components.

Q2: How does the research paper relate the production of 4-Methoxy-2-methylphenol to the efficiency of lignin depolymerization?

A2: The research paper highlights the impact of different factors, like catalysts, on the yield of liquid oil products from EOL depolymerization []. While it doesn't specifically quantify the yield of 4-Methoxy-2-methylphenol, its identification alongside other phenolics suggests a successful depolymerization process. Higher yields of these phenolic compounds, including 4-Methoxy-2-methylphenol, generally indicate a more efficient breakdown of lignin.

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